molecular formula C10H17BO2S B13462707 4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane

Cat. No.: B13462707
M. Wt: 212.12 g/mol
InChI Key: SRSXFDBGBNDQFE-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[(thietan-3-ylidene)methyl]-1,3,2-dioxaborolane is a boron-containing compound with a unique structure that includes a thietan-3-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(thietan-3-ylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a thietan-3-ylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by transition metal complexes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[(thietan-3-ylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.

    Substitution: The thietan-3-ylidene group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5-tetramethyl-2-[(thietan-3-ylidene)methyl]-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer agents.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(thietan-3-ylidene)methyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as borylation and cross-coupling. The thietan-3-ylidene group also plays a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boron compound without the thietan-3-ylidene group.

    2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the thietan-3-ylidene group.

    4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane: Features an oxetan-3-yl group instead of the thietan-3-ylidene group.

Uniqueness

4,4,5,5-tetramethyl-2-[(thietan-3-ylidene)methyl]-1,3,2-dioxaborolane is unique due to the presence of the thietan-3-ylidene group, which imparts distinct reactivity and stability compared to other similar boron compounds. This makes it particularly valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C10H17BO2S

Molecular Weight

212.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C10H17BO2S/c1-9(2)10(3,4)13-11(12-9)5-8-6-14-7-8/h5H,6-7H2,1-4H3

InChI Key

SRSXFDBGBNDQFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CSC2

Origin of Product

United States

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